1-Propene, 1-(methylthio)-, (Z)-

描述

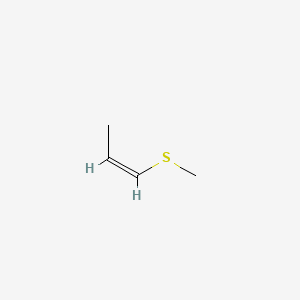

. It is a vinyl sulfide, characterized by the presence of a sulfur atom bonded to a vinyl group. This compound is notable for its distinct stereochemistry, existing in the (Z)-configuration, which means the substituents on the double bond are on the same side.

准备方法

Synthetic Routes and Reaction Conditions: 1-Propene, 1-(methylthio)-, (Z)- can be synthesized through various methods. One common approach involves the reaction of propenyl halides with thiols under basic conditions. For instance, the reaction of 1-bromo-1-propene with methanethiol in the presence of a base like sodium hydroxide can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

化学反应分析

Types of Reactions: 1-Propene, 1-(methylthio)-, (Z)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the vinyl group to an alkane. Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: The vinyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

Reduction: Catalytic hydrogenation using palladium on carbon under hydrogen gas.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Propane derivatives.

Substitution: Various substituted propene derivatives depending on the nucleophile used.

科学研究应用

Diagnostic Applications

Recent studies have highlighted the potential of 1-Propene, 1-(methylthio)-, (Z)- as a biomarker in medical diagnostics.

- Malaria Detection : A study demonstrated that levels of 1-Propene, 1-(methylthio)-, (Z)- significantly increased in breath samples from individuals infected with malaria. The compound's concentration rose over 100-fold before treatment and showed a strong correlation with parasitemia levels ( ). This suggests that it could serve as a non-invasive biomarker for malaria diagnosis and monitoring treatment efficacy.

- Volatile Organic Compounds : The compound is categorized as a volatile organic compound (VOC), which can be utilized in breath analysis for various diseases. Its detection in breath samples can provide insights into metabolic changes associated with certain health conditions ( ).

Food Science Applications

In food science, 1-Propene, 1-(methylthio)-, (Z)- has been studied for its impact on food flavor profiles.

- Flavor Compound : The compound is noted for its distinct odor characteristics, which can influence the sensory attributes of food products. It has been associated with off-flavors in certain foods, such as garlic and cabbage-like notes ( ). Understanding its role can help food scientists manage flavor profiles during production.

- Food Preservation : Research indicates that sulfur compounds like 1-Propene, 1-(methylthio)-, (Z)- may play a role in the preservation of certain food items by inhibiting microbial growth or altering sensory properties to extend shelf life ( ).

Chemical Synthesis Applications

The compound serves as an important intermediate in organic synthesis.

- Synthesis of Sulfur-Containing Compounds : Due to its reactivity, 1-Propene, 1-(methylthio)-, (Z)- can be used to synthesize various sulfur-containing organic compounds. These compounds are valuable in pharmaceuticals and agrochemicals ( ).

- Reagent in Organic Chemistry : The compound is utilized as a reagent in chemical reactions to introduce methylthio groups into other organic molecules. This application is crucial for developing new materials and chemicals with specific properties ( ).

Case Study 1: Malaria Biomarker Research

In a clinical study involving two cohorts of malaria patients, breath samples were analyzed to assess the correlation between volatile thioether levels and parasitemia. The results indicated that levels of 1-Propene, 1-(methylthio)-, (Z)- peaked significantly after drug administration and correlated strongly with parasite levels ( ). This finding underscores its potential utility as a biomarker for real-time monitoring of malaria treatment.

Case Study 2: Food Quality Assessment

A study on the occurrence of off-flavors due to sulfur compounds highlighted how 1-Propene, 1-(methylthio)-, (Z)- contributes to undesirable sensory characteristics in food products. The research involved sensory panels assessing various foods for flavor quality impacted by this compound ( ). This case illustrates the importance of monitoring such compounds during food processing to maintain quality.

作用机制

The mechanism of action of 1-Propene, 1-(methylthio)-, (Z)- involves its interaction with molecular targets through its vinyl and sulfur groups. The vinyl group can participate in addition reactions, while the sulfur atom can form bonds with various electrophiles. These interactions can lead to the formation of new compounds with different biological and chemical properties.

相似化合物的比较

1-Propene, 1-(methylthio)-, (E)-: The (E)-isomer of the compound, where the substituents on the double bond are on opposite sides.

Methyl 1-propenyl sulfide: Another isomer with a different arrangement of atoms.

1-Propene-1-methylthio: A similar compound with slight variations in the structure.

Uniqueness: 1-Propene, 1-(methylthio)-, (Z)- is unique due to its (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer and other similar compounds. This configuration can influence its reactivity, stability, and interactions with other molecules, making it valuable in specific applications.

生物活性

1-Propene, 1-(methylthio)-, (Z)-, also known as Z-methylthio-1-propene, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

- Chemical Formula : C4H8S

- Molecular Weight : 88.17 g/mol

- Structure : The compound features a propene backbone with a methylthio group attached at the first position in a Z configuration.

Biological Activity Overview

The biological activity of 1-Propene, 1-(methylthio)-, (Z)- is primarily attributed to its interactions with biological molecules and systems. Research indicates that this compound may exhibit antimicrobial, antioxidant, and potential anti-inflammatory properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of sulfur-containing compounds similar to 1-Propene, 1-(methylthio)-, (Z)-. These compounds are known to disrupt microbial cell membranes and inhibit enzyme activity.

- Case Study : A study conducted on various sulfur-containing compounds demonstrated that compounds with methylthio groups showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of the bacterial membrane integrity and inhibition of metabolic pathways essential for bacterial survival.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. The presence of sulfur is often linked to enhanced radical scavenging abilities.

- Research Findings : In vitro assays revealed that Z-methylthio-1-propene exhibited a dose-dependent increase in antioxidant activity, effectively reducing oxidative stress markers in cultured cells. This suggests potential applications in protecting cells from oxidative damage.

Anti-inflammatory Effects

Emerging evidence suggests that 1-Propene, 1-(methylthio)-, (Z)- may possess anti-inflammatory properties.

- Study Insights : A recent study highlighted the ability of methylthio compounds to inhibit pro-inflammatory cytokine production in macrophages. The compound's modulation of signaling pathways involved in inflammation could provide therapeutic avenues for inflammatory diseases.

Data Table: Summary of Biological Activities

The biological activities of 1-Propene, 1-(methylthio)-, (Z)- can be attributed to several mechanisms:

- Membrane Disruption : Similar compounds have been shown to disrupt lipid bilayers in microbial cells.

- Radical Scavenging : The sulfur atom may facilitate electron donation to free radicals, thus neutralizing them.

- Cytokine Modulation : The compound may influence signaling pathways related to inflammation through receptor interactions.

属性

IUPAC Name |

(Z)-1-methylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOGCMRDEUBRJD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015958 | |

| Record name | (Z)-Methyl 1-propenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52195-40-1 | |

| Record name | Methyl 1-propenyl sulfide, (1Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052195401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Methyl 1-propenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1-PROPENYL SULFIDE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL63YZ7G96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。